[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropylcarbamoyl group. The unique structure of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of boronic acid compounds.
Industrial Production Methods
In an industrial setting, the production of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving boron-containing compounds.
Mechanism of Action
The mechanism of action of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylcarbamoyl group further enhances the compound’s reactivity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid include other boronic acid derivatives such as phenylboronic acid, pinacol boronic ester, and other pyridine-substituted boronic acids .
Uniqueness
What sets (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid apart from these similar compounds is its unique combination of a cyclopropylcarbamoyl group and a pyridine ring. This structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
Properties
Molecular Formula |
C9H11BN2O3 |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
[2-(cyclopropylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c13-9(12-7-1-2-7)8-5-6(10(14)15)3-4-11-8/h3-5,7,14-15H,1-2H2,(H,12,13) |
InChI Key |
NIQCUXYQZUPMNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)NC2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.